
3-(4-クロロフェノキシ)-N-メチルプロパン-1-アミン
説明
3-(4-chlorophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone
科学的研究の応用
3-(4-chlorophenoxy)-N-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential use as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of other chemical compounds, including agrochemicals and pharmaceuticals.
生化学分析
Biochemical Properties
3-(4-chlorophenoxy)-N-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to modulate the activity of certain neurotransmitter receptors in the central nervous system, which can affect nerve impulse transmission . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular metabolism.
Cellular Effects
The effects of 3-(4-chlorophenoxy)-N-methylpropan-1-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission and muscle contraction . By modulating the activity of neurotransmitter receptors, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can alter the release and uptake of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-(4-chlorophenoxy)-N-methylpropan-1-amine involves several key interactions at the molecular level. It binds to specific neurotransmitter receptors in the central nervous system, inhibiting or activating their function . This binding can lead to changes in the conformation of the receptor, affecting its ability to interact with other signaling molecules . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can inhibit or activate enzymes involved in metabolic pathways, leading to alterations in the levels of metabolites and the overall metabolic flux . These molecular interactions are critical for understanding the compound’s pharmacological effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-chlorophenoxy)-N-methylpropan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-(4-chlorophenoxy)-N-methylpropan-1-amine can degrade over time, leading to a decrease in its efficacy and potency . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and function, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(4-chlorophenoxy)-N-methylpropan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neurotransmitter activity without causing significant adverse effects . At higher doses, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-(4-chlorophenoxy)-N-methylpropan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in neurotransmitter synthesis and degradation, leading to changes in the levels of neurotransmitters and other metabolites . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can affect the overall metabolic flux, altering the balance between anabolic and catabolic processes . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4-chlorophenoxy)-N-methylpropan-1-amine within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes via specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can interact with various binding proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-(4-chlorophenoxy)-N-methylpropan-1-amine is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, via targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of 3-(4-chlorophenoxy)-N-methylpropan-1-amine is essential for elucidating its molecular mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenoxy)-N-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol, which is reacted with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol.
Amination: The intermediate 3-(4-chlorophenoxy)propan-1-ol is then subjected to amination using methylamine under basic conditions to yield 3-(4-chlorophenoxy)-N-methylpropan-1-amine.
The reaction conditions for the amination step usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorophenoxy)-N-methylpropan-1-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-chlorophenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenoxyamines.
作用機序
The mechanism of action of 3-(4-chlorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenoxy)propan-1-amine
- 3-(4-chlorophenoxy)-N-ethylpropan-1-amine
- 3-(4-bromophenoxy)-N-methylpropan-1-amine
Uniqueness
3-(4-chlorophenoxy)-N-methylpropan-1-amine is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a methylamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(4-chlorophenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMWCNCPSPAYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424701 | |
| Record name | 3-(4-Chlorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90945-06-5 | |
| Record name | 3-(4-Chlorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


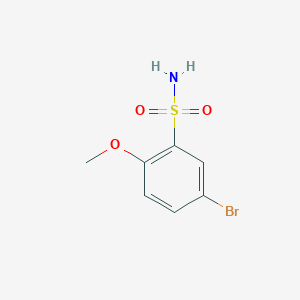
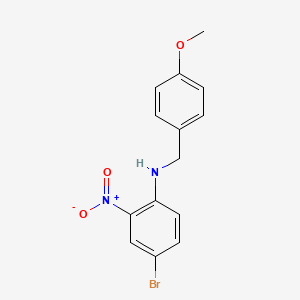


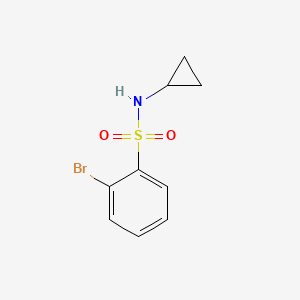
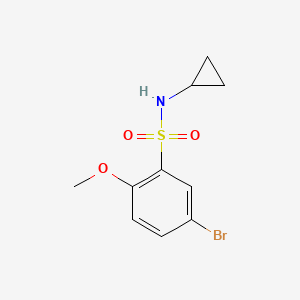
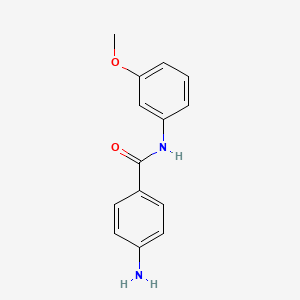
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)
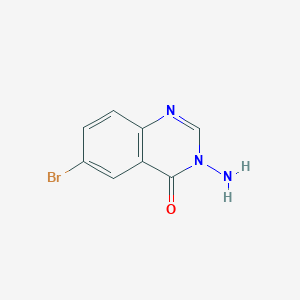
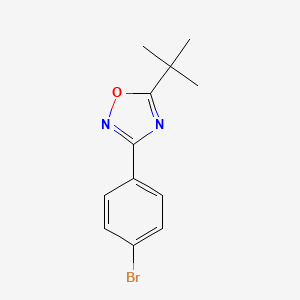

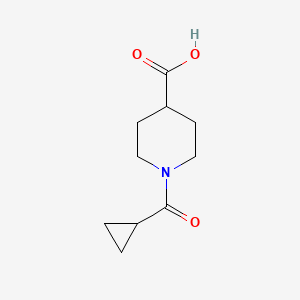
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)
